4-(Diethylamino)-6-methylpyrimidine-2-carboxylic acid
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Overview
Description
4-(Diethylamino)-6-methylpyrimidine-2-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a diethylamino group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-6-methylpyrimidine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of diethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the diethylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and reagents, are increasingly being incorporated into industrial synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-6-methylpyrimidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-(Diethylamino)-6-methylpyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-6-methylpyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)-6-methylpyrimidine-2-carboxylic acid
- 4-(Diethylamino)-5-methylpyrimidine-2-carboxylic acid
- 4-(Diethylamino)-6-ethylpyrimidine-2-carboxylic acid
Uniqueness
4-(Diethylamino)-6-methylpyrimidine-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-(diethylamino)-6-methylpyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-4-13(5-2)8-6-7(3)11-9(12-8)10(14)15/h6H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
QOCAMCCNRLJRBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)C(=O)O |
Origin of Product |
United States |
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